molecular formula C13H17BrFNO3 B12075007 [2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester

[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B12075007
M. Wt: 334.18 g/mol
InChI Key: INGKHOOTSSEOHB-UHFFFAOYSA-N
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Description

[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester is a synthetic carbamate derivative characterized by a tert-butyl carbamate group linked via an ethyl chain to a substituted phenyl ring. The phenyl ring is functionalized with bromine and fluorine at the 4- and 2-positions, respectively. This compound is structurally designed to serve as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic systems are valued for their electronic and steric effects. The tert-butyl carbamate group acts as a protective moiety for amines, enabling controlled deprotection under acidic conditions .

Properties

Molecular Formula

C13H17BrFNO3

Molecular Weight

334.18 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]carbamate

InChI

InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

INGKHOOTSSEOHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoro-phenol and ethylene oxide.

    Reaction with Ethylene Oxide: 4-bromo-2-fluoro-phenol reacts with ethylene oxide under basic conditions to form 2-(4-bromo-2-fluoro-phenoxy)-ethanol.

    Carbamoylation: The resulting 2-(4-bromo-2-fluoro-phenoxy)-ethanol is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromine and fluorine substituents, potentially leading to the formation of dehalogenated products.

    Substitution: The bromine and fluorine atoms in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated phenoxy-ethyl-carbamic acid tert-butyl ester.

    Substitution: Various substituted phenoxy-ethyl-carbamic acid tert-butyl esters.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing phenoxy and carbamate functionalities.

Biology and Medicine:

    Pharmaceutical Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenyl Rings
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamate 4-Br, 2-F C₁₃H₁₆BrFNO₃ 332.18 Ethoxy linker; bromine and fluorine enhance lipophilicity and reactivity.
[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamate 4-NH₂, 2-Br C₁₃H₁₉BrN₂O₃ 331.21 Amino group increases polarity; potential for further functionalization .
(4-Chloro-2-fluoro-phenyl)-carbamate 4-Cl, 2-F C₁₁H₁₃ClFNO₂ 257.68 Direct carbamate attachment; smaller size may reduce steric hindrance .

Key Observations :

  • Electronic Effects: Bromine and fluorine substituents increase electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions. The amino group in the second compound introduces electron-donating properties, altering reactivity .
  • Solubility: The ethoxy linker in the target compound and its amino analogue improves aqueous solubility compared to the direct phenyl-carbamate derivative .
Compounds with Varied Linker Groups
Compound Name Linker Type Molecular Formula Key Applications
[2-(4-Methyl-benzylamino)-ethyl]-carbamic acid tert-butyl ester Benzylamino-ethyl C₁₅H₂₃N₂O₂ Peptide synthesis; amine protection .
tert-Butyl [3-bromo-2-(4-fluorophenyl)propyl]carbamate Propyl C₁₄H₁₉BrFNO₂ Potential kinase inhibitor intermediate .

Key Observations :

  • Linker Flexibility: Ethoxy linkers (as in the target compound) provide rigidity, while propyl or benzylamino linkers offer conformational flexibility, impacting binding interactions in biological systems .

Comparison Table :

Reaction Type Target Compound Applicability Yield Range Reference
Suzuki Coupling High (for aryl boronic acids) 70–80%
Bromoacetyl Derivatization Moderate (requires TFA cleavage) 50–70%

Stability and Reactivity :

  • The tert-butyl carbamate group in the target compound is stable under basic conditions but cleaved by strong acids (e.g., TFA), enabling controlled amine release .
  • Bromine’s leaving-group capability facilitates nucleophilic substitution, while fluorine’s electronegativity enhances metabolic stability .

Biological Activity

[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a phenoxy group with bromine and fluorine substitutions, linked to an ethyl carbamate moiety with a tert-butyl ester group, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant case studies.

The compound's molecular formula is C13H16BrF2NO3C_{13}H_{16}BrF_2NO_3, with a molecular weight of 352.17 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC13H16BrF2NO3
Molecular Weight352.17 g/mol
IUPAC Nametert-butyl N-[2-(4-bromo-2,6-difluorophenoxy)ethyl]carbamate
InChI KeyYFNYMYLMLYFJHI-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1F)Br)F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the halogenated phenoxy group enhances its binding affinity through:

  • Hydrogen Bonding : The compound can form hydrogen bonds with active sites on target proteins.
  • Van der Waals Forces : The bulky tert-butyl group may contribute to hydrophobic interactions.
  • Electrostatic Interactions : The electronegative fluorine and bromine atoms can engage in electrostatic interactions with positively charged residues in the target site.

These interactions can modulate the activity of various biological pathways, leading to significant pharmacological effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : The presence of halogens in the structure has been linked to enhanced antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Study 1 : A research article published in Medicinal Chemistry highlighted the synthesis and evaluation of related carbamate derivatives, demonstrating their effectiveness as enzyme inhibitors in vitro. The study noted that modifications to the phenoxy group significantly impacted inhibitory potency against specific targets .
  • Study 2 : Another investigation focused on the antimicrobial efficacy of fluorinated phenoxy compounds. It reported that structural variations, including halogen substitutions, enhanced antibacterial activity against resistant strains .
  • Study 3 : A pharmacokinetic study assessed the bioavailability and metabolic stability of similar compounds, indicating that the tert-butyl ester group improves solubility and absorption rates, suggesting favorable pharmacological profiles for drug development .

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